N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a cyclopentanecarbonyl-substituted dihydroindole core linked to a 4-(trifluoromethyl)benzamide group. The dihydroindole moiety introduces rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2/c23-22(24,25)17-8-5-15(6-9-17)20(28)26-18-10-7-14-11-12-27(19(14)13-18)21(29)16-3-1-2-4-16/h5-10,13,16H,1-4,11-12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKFEWMSSLVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it a useful building block in organic synthesis.
Biology: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms.
Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its ability to modulate biological processes makes it a candidate for the development of new drugs, particularly in the areas of inflammation and pain management.
Industry: The compound's properties also make it suitable for various industrial applications, such as the development of advanced materials and agrochemicals. Its stability and reactivity can be harnessed to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application, but they generally include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Structural Differences
The target compound’s unique substituents distinguish it from other benzamide derivatives:
Key Observations :
- The cyclopentanecarbonyl group in the target compound may improve target binding specificity compared to simpler alkyl or aryl substituents in analogs .
- Unlike herbicidal benzamides (e.g., ), the absence of ionic or heterocyclic groups (e.g., tetrazolyl) in the target suggests non-agrochemical applications .
Functional Group Effects
- Trifluoromethyl Group : Present in the target compound and flutolanil, this group enhances membrane permeability and resistance to oxidative metabolism .
- Directing Groups : The hydroxy-dimethylethyl group in ’s compound facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
